Cyclopropanecarboxaldehyde,2-(phenylmethyl)-,cis-(9ci)
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Overview
Description
Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI) is an organic compound with the molecular formula C11H12O. It is a colorless to yellow liquid with a strong, pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI) can be synthesized through the ozonolysis of cyclopropane followed by a reaction with benzyl chloride. The general steps are as follows:
Ozonolysis of Cyclopropane: Cyclopropane is reacted with ozone to form an ozonide intermediate.
Reaction with Benzyl Chloride: The ozonide is then treated with benzyl chloride in the presence of a base to yield Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI).
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Controlled Ozonolysis: Ensuring the reaction is carried out at low temperatures to prevent decomposition.
Purification: The product is purified using distillation or recrystallization techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products
Oxidation: Cyclopropanecarboxylic acid.
Reduction: Cyclopropanemethanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI) involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various organic transformations. The molecular targets and pathways depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxaldehyde: Lacks the phenylmethyl group, making it less complex.
Benzylcyclopropane: Similar structure but lacks the aldehyde functional group.
Cyclopropanemethanol: The alcohol analog of Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI).
Uniqueness
Cyclopropanecarboxaldehyde, 2-(phenylmethyl)-, cis-(9CI) is unique due to its combination of a cyclopropane ring, an aldehyde group, and a phenylmethyl substituent. This unique structure imparts specific reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H12O |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(1R,2R)-2-benzylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H12O/c12-8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t10-,11-/m0/s1 |
InChI Key |
SQBGPKWXKCEUGN-QWRGUYRKSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1C=O)CC2=CC=CC=C2 |
Canonical SMILES |
C1C(C1C=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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